(R)-3-Fluoropropane-1,2-diol

Description

BenchChem offers high-quality (R)-3-Fluoropropane-1,2-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-Fluoropropane-1,2-diol including the price, delivery time, and more detailed information at info@benchchem.com.

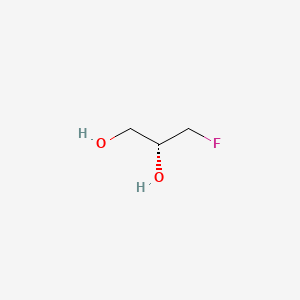

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-fluoropropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7FO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQDNJBQKAXAXBQ-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CF)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](CF)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20954516 | |

| Record name | (2R)-3-Fluoropropane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20954516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32860-39-2 | |

| Record name | 1,2-Propanediol, 3-fluoro-, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032860392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-3-Fluoropropane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20954516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (R)-3-Fluoropropane-1,2-diol from Glycidol

Foreword: The Strategic Value of Chiral Fluorinated Building Blocks

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into lead compounds is a well-established strategy for modulating metabolic stability, lipophilicity, and binding affinity. When combined with stereochemical control, the resulting chiral fluorinated synthons become powerful tools for navigating complex biological landscapes. (R)-3-Fluoropropane-1,2-diol is a quintessential example of such a high-value building block, offering a trifecta of functionality—a stereocenter, a primary and a secondary alcohol for further derivatization, and a strategically placed fluorine atom. This guide provides a detailed examination of its synthesis from the readily available chiral precursor, (R)-glycidol, with a focus on explaining the causal relationships behind the chosen methodologies and providing actionable, field-proven protocols.

Core Synthetic Strategy: The Regioselective Ring-Opening of (R)-Glycidol

The fundamental transformation for synthesizing (R)-3-Fluoropropane-1,2-diol from (R)-glycidol is the nucleophilic ring-opening of the epoxide. The success of this synthesis hinges on two critical factors:

-

Regioselectivity: The fluoride nucleophile must attack the terminal (C3) carbon of the epoxide. An attack at the internal (C2) carbon would lead to the undesired constitutional isomer, (R)-2-fluoropropane-1,3-diol.

-

Stereospecificity: The reaction must proceed with a high degree of stereochemical fidelity, typically through an SN2 mechanism, which results in an inversion of configuration at the site of attack. Since the attack occurs at the C3 position, which is not the stereocenter, the (R) configuration at C2 is retained.

The epoxide ring-opening is generally sluggish and requires activation to overcome its inherent stability.[1] This can be achieved through Lewis or Brønsted acid catalysis, which protonates or coordinates to the epoxide oxygen, making the ring more susceptible to nucleophilic attack.[1][2]

The Challenge of Fluoride Nucleophilicity

The fluoride anion presents a unique set of challenges. In protic solvents, it is heavily solvated, which blunts its nucleophilicity.[3] Conversely, "naked" fluoride sources in aprotic media are often strongly basic, leading to side reactions.[3] Historically, aggressive and hazardous reagents like Olah's reagent (pyridine·9HF) were used, but these often require harsh conditions and offer poor selectivity.[3] Modern methods have shifted towards milder and more selective fluoride sources and catalytic systems.

A State-of-the-Art Approach: Cooperative Dual-Catalyst System

A highly effective and elegant solution to the challenges of enantioselective fluorination is the use of a cooperative dual-catalyst system.[3][4] This approach utilizes two distinct chiral catalysts that work in concert to activate both the epoxide and the nucleophile, enabling the reaction to proceed under mild conditions with exceptional control over selectivity.

A seminal example of this strategy employs a chiral Lewis acid and a chiral amine to catalyze the ring-opening of epoxides using benzoyl fluoride as a latent and soluble source of the fluoride anion.[3][4]

Mechanism of Action

The catalytic cycle can be understood through the following key steps:

-

Fluoride Generation: Benzoyl fluoride reacts with an alcohol (often introduced with the catalyst or as a co-solvent) to generate a soluble fluoride species.

-

Epoxide Activation: The chiral Lewis acid (e.g., a chiral chromium salen complex) coordinates to the oxygen atom of the glycidol. This coordination polarizes the C-O bonds, rendering the terminal carbon more electrophilic.

-

Nucleophile Delivery & Attack: The chiral amine catalyst facilitates the delivery of the fluoride anion to the activated epoxide complex. The stereochemical environment created by the two catalysts directs the fluoride to attack the terminal carbon from a specific face.

-

Ring-Opening & Catalyst Turnover: The C-O bond is cleaved, forming the fluorohydrin product, and the catalysts are regenerated to re-enter the catalytic cycle.

This dual-catalyst approach is powerful because it avoids the need for strong acids and provides a highly organized transition state that dictates the reaction's regio- and enantioselectivity.[3]

Figure 1: Simplified workflow of the dual-catalytic ring-opening of (R)-glycidol.

Experimental Protocol: Synthesis via Cooperative Catalysis

This protocol is adapted from established methodologies for the enantioselective ring-opening of terminal epoxides.[3][4] Extreme caution is required when handling fluoride-containing reagents. All operations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| (R)-Glycidol | >98% enantiomeric excess | Standard Chemical Supplier | Store under inert gas, refrigerated. |

| (R,R)-Salen-Cr(III)Cl | Catalyst Grade | Strem, Sigma-Aldrich | Example chiral Lewis acid. |

| Chiral Amine Catalyst | Catalyst Grade | Strem, Sigma-Aldrich | e.g., a chiral aminourea derivative. |

| Benzoyl Fluoride | Synthesis Grade | Sigma-Aldrich, Oakwood | Corrosive & Toxic. Handle with care. |

| tert-Amyl Alcohol | Anhydrous | Sigma-Aldrich | Used as solvent/co-catalyst. |

| Diethyl Ether | Anhydrous | Sigma-Aldrich | For extraction. |

| Saturated NaHCO₃ soln. | ACS Grade | - | For work-up. |

| Brine | ACS Grade | - | For work-up. |

| Anhydrous MgSO₄ | ACS Grade | - | For drying. |

| Silica Gel | 230-400 mesh | - | For column chromatography. |

Equipment Setup

-

Oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar.

-

Septum and a nitrogen or argon inlet for maintaining an inert atmosphere.

-

Syringes for the transfer of liquid reagents.

-

Standard glassware for work-up and purification.

Step-by-Step Procedure

-

Catalyst Preparation: To the reaction flask under an inert atmosphere, add the chiral Lewis acid (e.g., (R,R)-Salen-Cr(III)Cl, ~2 mol%) and the chiral amine catalyst (~1.6 mol%).

-

Solvent and Reagent Addition: Add anhydrous tert-amyl alcohol (to achieve a ~0.5 M concentration of the epoxide). Stir the mixture for 10-15 minutes at room temperature to ensure catalyst dissolution.

-

Fluoride Source: Add benzoyl fluoride (1.2 equivalents) to the mixture via syringe.

-

Substrate Addition: Slowly add (R)-glycidol (1.0 equivalent) to the reaction mixture via syringe.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Upon completion, dilute the reaction mixture with diethyl ether.

-

Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any remaining acidic species.

-

Separate the layers and extract the aqueous layer twice more with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude oil by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to yield (R)-3-Fluoropropane-1,2-diol as a clear oil.

-

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and regiochemistry. The ¹⁹F NMR will show a characteristic signal for the C-F bond.

-

Mass Spectrometry (GC-MS or ESI-MS): To confirm the molecular weight of the product.[5][6]

-

Chiral HPLC/GC: To determine the enantiomeric excess (ee) of the product and confirm the retention of stereochemical integrity.

Process Visualization and Data

The overall process can be visualized as a linear workflow from preparation to final analysis.

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 3. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 4. Enantioselective ring opening of epoxides by fluoride anion promoted by a cooperative dual-catalyst system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. agriculturejournals.cz [agriculturejournals.cz]

A Comprehensive Technical Guide to the Physical Properties of (R)-3-Fluoropropane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Fluoropropane-1,2-diol is a chiral fluorinated building block with significant potential in medicinal chemistry and materials science. Its unique stereochemistry and the presence of a fluorine atom impart specific physical properties that are critical for its application in the synthesis of complex molecules, particularly in drug development where chirality and metabolic stability are paramount. This guide provides an in-depth analysis of the known and predicted physical properties of (R)-3-Fluoropropane-1,2-diol, offering a framework for its handling, characterization, and utilization in research and development. Due to the limited availability of specific experimental data for the (R)-enantiomer, this document leverages data from its racemic form and the well-characterized chloro-analog, (R)-3-chloropropane-1,2-diol, to provide a comprehensive and scientifically grounded perspective.

Introduction: The Significance of (R)-3-Fluoropropane-1,2-diol

Chirality is a fundamental aspect of molecular recognition in biological systems.[1] The spatial arrangement of atoms in a molecule can drastically alter its pharmacological and toxicological properties. (R)-3-Fluoropropane-1,2-diol is a valuable chiral synthon, offering a trifunctional handle for asymmetric synthesis. The introduction of a fluorine atom can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins, making fluorinated compounds highly sought after in drug discovery.[2]

This guide will delve into the core physical characteristics of (R)-3-Fluoropropane-1,2-diol, providing both established data for analogous compounds and a theoretical framework for understanding its expected behavior.

Molecular Structure and Core Identifiers

The foundational step in understanding the physical properties of a molecule is to define its structure and fundamental identifiers.

Figure 1: 2D Chemical Structure of (R)-3-Fluoropropane-1,2-diol.

Table 1: Core Identifiers for 3-Fluoropropane-1,2-diol

| Identifier | Value | Source |

| IUPAC Name | (R)-3-fluoropropane-1,2-diol | - |

| CAS Number | 453-16-7 (for the racemate) | PubChem[3] |

| Molecular Formula | C₃H₇FO₂ | PubChem[3] |

| Molecular Weight | 94.08 g/mol | PubChem[3] |

| Canonical SMILES | C(C(CF)O)O | PubChem[3] |

| InChI Key | PQDNJBQKAXAXBQ-UHFFFAOYSA-N | PubChem[3] |

Stereochemistry and Optical Activity: The Defining Property

As a chiral molecule, (R)-3-Fluoropropane-1,2-diol possesses a non-superimposable mirror image, the (S)-enantiomer. Enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents.[4] The defining characteristic that distinguishes them is their interaction with plane-polarized light, a phenomenon known as optical activity.[5]

-

(R)-3-Fluoropropane-1,2-diol is expected to rotate plane-polarized light in one direction (either dextrorotatory, +, or levorotatory, -).

-

(S)-3-Fluoropropane-1,2-diol will rotate plane-polarized light to an equal degree but in the opposite direction.

-

A racemic mixture (50:50 of R and S) will exhibit no net optical rotation.

Experimental Determination of Optical Rotation

The specific rotation is a standardized measure of a compound's optical activity. It is determined using a polarimeter and calculated using the Biot equation:

[α]Tλ = α / (l * c)

Where:

-

[α] is the specific rotation.

-

T is the temperature in degrees Celsius.

-

λ is the wavelength of the light source (commonly the sodium D-line, 589 nm).

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the sample in g/mL (for solutions) or the density in g/mL (for neat liquids).

Figure 2: Conceptual workflow for determining optical rotation using a polarimeter.

Thermophysical Properties: Melting and Boiling Points

The melting and boiling points of (R)-3-Fluoropropane-1,2-diol are dictated by the strength of its intermolecular forces. The presence of two hydroxyl groups allows for significant hydrogen bonding, which is expected to result in a relatively high boiling point and a low melting point, likely existing as a liquid at room temperature.[3][6]

The fluorine atom, being highly electronegative, will induce a dipole moment in the molecule, contributing to dipole-dipole interactions. However, the effect of fluorine on boiling points can be complex. While it increases polarity, it can sometimes disrupt hydrogen bonding networks, leading to lower boiling points than their non-fluorinated analogs.[7]

Table 2: Comparison of Boiling Points

| Compound | Boiling Point (°C) | Notes |

| (R)-3-Fluoropropane-1,2-diol | Not Experimentally Determined | Expected to be a high-boiling liquid. |

| 3-Chloropropane-1,2-diol | 213 °C (lit.) | A close analog, suggesting a high boiling point for the fluoro-derivative.[8] |

| 1,2-Propanediol | 188.2 °C | The non-halogenated parent compound. |

The boiling point of the fluoro-analog is anticipated to be slightly lower than its chloro counterpart due to the lower polarizability of the C-F bond compared to the C-Cl bond, leading to weaker van der Waals forces.

Solubility Profile

The solubility of (R)-3-Fluoropropane-1,2-diol is governed by the "like dissolves like" principle.

-

Polar Protic Solvents (e.g., Water, Ethanol): The two hydroxyl groups enable strong hydrogen bonding with protic solvents, suggesting high miscibility.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO): Good solubility is expected due to dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted due to the high polarity of the diol.

The introduction of fluorine can sometimes increase solubility in fluorinated solvents, a property that can be exploited in specific applications.[8][9]

Rationale for Solvent Selection in Drug Development

The solubility profile is critical for drug development professionals. It dictates the choice of solvents for reaction chemistry, purification (e.g., crystallization, chromatography), and formulation. A good understanding of a compound's solubility in pharmaceutically acceptable solvents is essential for preclinical and clinical development.

Spectroscopic Characterization

While specific spectra for the (R)-enantiomer are not widely published, data for the racemic 3-Fluoropropane-1,2-diol are available and provide a strong basis for its characterization.

Table 3: Expected Spectroscopic Features

| Technique | Expected Key Features |

| ¹H NMR | - Complex multiplets for the protons on the C1, C2, and C3 carbons. - Broad signals for the hydroxyl protons, which are exchangeable with D₂O. - Characteristic splitting patterns due to H-F coupling. |

| ¹³C NMR | - Three distinct carbon signals. - The carbon bonded to fluorine (C3) will show a large one-bond C-F coupling constant. |

| ¹⁹F NMR | - A single resonance, likely a triplet of doublets, due to coupling with the adjacent protons. |

| FT-IR | - A broad O-H stretching band around 3300-3400 cm⁻¹. - C-H stretching bands around 2850-3000 cm⁻¹. - A strong C-F stretching band, typically in the 1000-1100 cm⁻¹ region. |

| Mass Spectrometry | - The molecular ion peak (M+) at m/z = 94.08. - Fragmentation patterns corresponding to the loss of water, CH₂F, and other small fragments. |

Chiroptical spectroscopic methods, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), can be used to definitively determine the absolute configuration of the molecule by comparing experimental spectra with quantum chemical calculations.[10]

Conclusion and Future Outlook

(R)-3-Fluoropropane-1,2-diol is a chiral building block with considerable potential, yet its physical properties are not extensively documented in publicly available literature. This guide has synthesized available information from analogous compounds and fundamental chemical principles to provide a robust predictive overview for researchers. The key distinguishing feature of this enantiomer is its optical activity, which, along with its expected solubility and thermal properties, should be experimentally verified. As the use of chiral fluorinated compounds in pharmaceuticals and advanced materials continues to grow, a thorough experimental characterization of (R)-3-Fluoropropane-1,2-diol will be invaluable to the scientific community.

References

-

Patti, A. (2021). Chiral Molecules: Properties, Synthesis and Analysis. MDPI. [Link]

-

Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. [Link]

-

Wang, Y., et al. (2011). Synthesis and characterization of 3-amino-1, 2-propanediol. ResearchGate. [Link]

-

PubChem. (n.d.). 3-Fluoro-1,2-propanediol. National Center for Biotechnology Information. [Link]

-

Hird, M. (2007). Fluorinated liquid crystals–properties and applications. Chemical Society Reviews, 36(12), 2070-2095. [Link]

-

Wenzel, J., & Rösner, H. (2018). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Molecules, 23(7), 1695. [Link]

-

Chemistry LibreTexts. (2023, January 22). Background. [Link]

-

Divinová, V., Svejkovská, B., Doležal, M., & Velíšek, J. (2004). Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterated 3-chloropropane-1,2-diol as internal standard. Czech Journal of Food Sciences, 22(5), 182-189. [Link]

-

Villani, C., et al. (2020). Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterated 3-chloropropane-1,2-diol as internal standard. ResearchGate. [Link]

-

Polavarapu, P. L. (2012). Calculations of optical rotation: Influence of molecular structure. ResearchGate. [Link]

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

-

Quora. (2018, December 9). Why does fluorine have a high and low melting and boiling point yet its atoms are joined by covalent bonding?. [Link]

-

Polavarapu, P. L. (2016). Determination of Absolute Configuration of Chiral Molecules Using Vibrational Optical Activity: A Review. ResearchGate. [Link]

-

Wikipedia. (n.d.). Cannabidiol. [Link]

- US20050090408A1 - Solubility of perfluorinated polyethers in fluorinated solvents - Google P

-

Clark, J. (2023). an introduction to alcohols. Chemguide. [Link]

-

Gouverneur, V., et al. (2014). Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif. Chemical Communications, 50(86), 13017-13020. [Link]

-

Retho, C., et al. (2006). Determination of 3-chloropropane-1,2-diol as its 1,3-dioxolane derivative at the microg kg-1 level: application to a wide range of foods. Food Additives and Contaminants, 23(1), 59-69. [Link]

-

Wang, Y., et al. (2023). Chirality detection of biological molecule through spin selectivity effect. AIP Publishing. [Link]

-

V. Hicks-Bruun, et al. (1935). Optical rotation and atomic dimension: the four optically active 2-halogenopentanes. NIST Technical Series Publications. [Link]

-

F. S. L. A. E. S. Santos, et al. (2012). Solubility of alkanes, alkanols and their fluorinated counterparts in tetraalkylphosphonium ionic liquids. RSC Publishing. [Link]

-

Refubium. (2007). Chapter 3 Chirality. [Link]

-

Ashenhurst, J. (2010, October 1). The Four Intermolecular Forces and How They Affect Boiling Points. Master Organic Chemistry. [Link]

-

Kim, H., et al. (2021). Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. MDPI. [Link]

-

Li, J., et al. (2023). Precise Detection, Control and Synthesis of Chiral Compounds at Single-Molecule Resolution. PMC - PubMed Central. [Link]

-

Chemistry LibreTexts. (2021, December 15). 5.4: Optical Activity. [Link]

-

Chen, K., et al. (2018). Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. PMC - NIH. [Link]

-

Chemistry LibreTexts. (2023, January 22). Fundamentals of Chirality. [Link]

-

Rasayan Journal of Chemistry. (2021). TRIAZOL-1-YL)PROPANE-1,2-DIOL: SYNTHESIS AND THEIR TRANSFORMATION TO BIOACTIVE C. [Link]

-

OEHHA. (2009). 3-Monochloropropane-1,2-diol (3-MCPD). [Link]

-

Ashenhurst, J. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. [Link]

-

SciELO. (2016). SELECTIVE CHLORINATION OF GLYCEROL TO 3-CHLORO-1,2-PROPANEDIOL CATALYZED BY BRØNSTED ACIDIC IONIC LIQUIDS. [Link]

-

Santos, F. S. L. A. E. S., et al. (2012). Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure. ResearchGate. [Link]

-

Aharon, A., et al. (2019). Comparison of measured and predicted specific optical rotation in gas and solution phases: A test for the polarizable continuum. Wiley Online Library. [Link]

-

Chung, W. C., et al. (2002). Determination of 3-Chloropropane1,2-diol in Liquid Hydrolyzed Vegetable Proteins and Soy Sauce by SolidPhase Microextraction and Gas Chromatography/Mass Spectrometry. ResearchGate. [Link]

-

Kuhlmann, J. (2011). Novel approaches to analysis of 3-chloropropane-1,2-diol esters in vegetable oils. PubMed. [Link]

-

Svejkovská, B., Doležal, M., & Velíšek, J. (2006). Formation and decomposition of 3-chloropropane-1,2-diol esters in models simulating processed foods. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. quora.com [quora.com]

- 8. Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology [mdpi.com]

- 9. Solubility of alkanes, alkanols and their fluorinated counterparts in tetraalkylphosphonium ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

The Strategic Significance of Chiral 3-Fluoropropane-1,2-diol in Modern Drug Discovery: A Technical Guide

Abstract

The strategic incorporation of fluorine into drug candidates continues to be a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate pharmacokinetic and pharmacodynamic properties. When combined with the stringent stereochemical demands of biological systems, the utility of chiral fluorinated building blocks becomes paramount. This technical guide provides an in-depth exploration of the chirality of 3-fluoropropane-1,2-diol, a versatile three-carbon synthon. We will delineate robust, field-proven methodologies for its enantioselective synthesis and chiral analysis, and discuss its significance as a precursor to complex, high-value pharmaceutical intermediates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this chiral building block in their synthetic endeavors.

Introduction: The Confluence of Chirality and Fluorination

The vast majority of biological targets, including enzymes and receptors, are inherently chiral. This structural reality dictates that the therapeutic activity of a drug molecule is often confined to a single enantiomer, with the other being inactive or, in some cases, contributing to off-target effects and toxicity. Consequently, the development of enantiomerically pure pharmaceuticals is not merely a regulatory preference but a fundamental principle of rational drug design.[1]

Parallel to the rise of stereochemically pure drugs has been the ascent of organofluorine chemistry in drug development. The introduction of fluorine can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity.[2][3][4] It is within this context that chiral fluorinated building blocks, such as the enantiomers of 3-fluoropropane-1,2-diol, emerge as strategically significant synthons.[5][6] These molecules provide a direct route to introducing both stereochemical definition and the unique physicochemical properties of fluorine into a lead compound.

This guide will focus on the practical aspects of working with 3-fluoropropane-1,2-diol, providing a framework for its synthesis, analysis, and application based on established and authoritative chemical principles.

Enantioselective Synthesis of (R)- and (S)-3-Fluoropropane-1,2-diol

The most direct and reliable method for the enantioselective synthesis of 3-fluoropropane-1,2-diol is the Sharpless Asymmetric Dihydroxylation of 3-fluoropropene.[7][8][9][10] This powerful reaction allows for the predictable synthesis of either the (R)- or (S)-enantiomer with high enantiomeric excess by selecting the appropriate chiral ligand.

Proposed Methodology: Sharpless Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand to effect the syn-dihydroxylation of an alkene. The commercially available "AD-mix" reagents contain the osmium catalyst, the chiral ligand, a re-oxidant (potassium ferricyanide), and potassium carbonate.

-

AD-mix-β , containing the (DHQD)₂PHAL ligand, will yield the (R)-3-fluoropropane-1,2-diol .

-

AD-mix-α , containing the (DHQ)₂PHAL ligand, will yield the (S)-3-fluoropropane-1,2-diol .

The proposed synthetic workflow is depicted below:

Caption: Proposed enantioselective synthesis of 3-fluoropropane-1,2-diol.

Detailed Experimental Protocol (Proposed)

This protocol is based on established procedures for the Sharpless Asymmetric Dihydroxylation.[7]

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tert-butanol (50 mL) and water (50 mL). Stir the mixture until a homogenous solution is formed.

-

Reagent Addition: Add AD-mix-β (for the R-enantiomer) or AD-mix-α (for the S-enantiomer) (1.4 g per 1 mmol of alkene) to the solvent mixture. Stir until the solids are dissolved, resulting in two clear phases.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Substrate Addition: Add 3-fluoropropene (1 mmol) to the cooled reaction mixture.

-

Reaction: Stir the mixture vigorously at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alkene is consumed (typically 6-24 hours).

-

Quenching: Add solid sodium sulfite (1.5 g) and warm the mixture to room temperature. Stir for 1 hour.

-

Extraction: Add ethyl acetate (100 mL) and transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Workup: Combine the organic layers, wash with 2 M NaOH (50 mL), then with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 3-fluoropropane-1,2-diol enantiomer.

Table 1: Proposed Reaction Parameters for Sharpless Asymmetric Dihydroxylation

| Parameter | Value | Rationale |

| Substrate | 3-Fluoropropene | Starting material for the synthesis. |

| Reagent | AD-mix-α or AD-mix-β | Provides the catalyst, chiral ligand, and re-oxidant.[8] |

| Solvent | tert-Butanol/Water (1:1) | Standard solvent system for this reaction. |

| Temperature | 0 °C | Low temperature often improves enantioselectivity. |

| Reaction Time | 6-24 hours | Typical duration for complete conversion. |

| Workup | Sodium sulfite quench, extraction | Standard procedure to stop the reaction and isolate the product. |

Alternative Conceptual Approach: Hydrolytic Kinetic Resolution

An alternative strategy for accessing enantiopure 3-fluoropropane-1,2-diol involves the hydrolytic kinetic resolution (HKR) of racemic 3-fluoro-1,2-epoxypropane. This method, pioneered by Jacobsen and others for various epoxides, utilizes a chiral catalyst (e.g., a chiral cobalt-salen complex) to selectively hydrolyze one enantiomer of the epoxide, leaving the other unreacted.[11] The resulting mixture of the unreacted epoxide and the diol can then be separated. This approach can be highly efficient for producing both the diol and the chiral epoxide.

Chiral Analysis and Stereochemical Assignment

Ensuring the enantiomeric purity of the synthesized diol is critical. Chiral gas chromatography (GC) is a highly effective technique for this purpose.

Proposed Methodology: Chiral Gas Chromatography (GC)

Direct analysis of the enantiomers of 3-fluoropropane-1,2-diol can be achieved using a GC equipped with a chiral stationary phase.

Caption: Workflow for chiral GC analysis of 3-fluoropropane-1,2-diol.

Detailed Analytical Protocol (Proposed)

This protocol is based on established methods for the chiral GC analysis of similar diols.[12]

-

Sample Preparation: Prepare a solution of the 3-fluoropropane-1,2-diol sample in a suitable solvent (e.g., methanol or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Chiral Column: Install a chiral capillary column, for example, a derivatized β-cyclodextrin column (e.g., Rt-βDEXsm).

-

GC Conditions:

-

Injector Temperature: 220 °C

-

Detector Temperature: 250 °C

-

Carrier Gas: Helium or Hydrogen

-

Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 180 °C at 2 °C/minute.

-

-

Injection: Inject 1 µL of the prepared sample.

-

Data Analysis: Integrate the areas of the two enantiomer peaks to determine the enantiomeric excess (e.e.).

Table 2: Proposed Chiral GC Parameters

| Parameter | Value | Rationale |

| Column | Derivatized β-cyclodextrin | Known to be effective for separating chiral alcohols and diols.[12] |

| Carrier Gas | Helium | Inert and provides good resolution. |

| Oven Program | 60 °C to 180 °C at 2 °C/min | A slow ramp rate is often necessary for resolving enantiomers. |

| Detector | FID | Sensitive and reliable for organic compounds. |

Stereochemical Assignment via NMR Spectroscopy

While GC can determine enantiomeric purity, Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral derivatizing agent can be used to assign the absolute configuration. A common method involves converting the diol into diastereomeric esters using an enantiopure chiral acid, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid). The resulting diastereomers will exhibit distinct chemical shifts in their ¹H or ¹⁹F NMR spectra, allowing for the determination of the enantiomeric composition and, by comparison to known standards or through detailed analysis, the absolute configuration.

Significance and Applications in Drug Development

The enantiomers of 3-fluoropropane-1,2-diol are valuable chiral building blocks for the synthesis of more complex molecules, particularly in the realm of antiviral and anticancer therapeutics.

Role as a Chiral Synthon

The two hydroxyl groups and the fluoromethyl group provide three points of functionality that can be selectively manipulated. For instance, the primary and secondary alcohols can be differentially protected or activated, allowing for sequential chemical transformations. The fluorine atom can enhance binding affinity to target proteins and improve metabolic stability by blocking sites of oxidation.

Potential in the Synthesis of Fluorinated Nucleoside Analogues

A significant application of chiral building blocks like 3-fluoropropane-1,2-diol is in the synthesis of nucleoside analogues with antiviral properties.[13][14] For example, the diol can serve as a precursor to the fluorinated sugar moiety of a nucleoside. The stereochemistry of the hydroxyl groups is critical for the proper orientation of the nucleobase and for the subsequent phosphorylation steps that lead to the active triphosphate form of the drug. The presence of the fluorine atom can confer resistance to enzymatic degradation and enhance the compound's overall therapeutic profile.

While specific examples of marketed drugs derived directly from 3-fluoropropane-1,2-diol are not readily found in the public literature, its structural motifs are present in numerous developmental candidates. Its commercial availability as single enantiomers underscores its recognized value to the medicinal chemistry community.[15]

Conclusion

The enantiomers of 3-fluoropropane-1,2-diol represent a potent combination of chirality and fluorination in a compact and versatile building block. Through established and reliable synthetic methodologies such as the Sharpless Asymmetric Dihydroxylation, these synthons can be accessed in high enantiomeric purity. Robust analytical techniques, particularly chiral GC, allow for the confident assessment of their stereochemical integrity. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the strategic use of such well-defined, functionalized chiral building blocks will undoubtedly play an increasingly crucial role in the future of drug discovery and development.

References

- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.

- Application Notes and Protocols for Sharpless Asymmetric Dihydroxyl

- Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. PMC - NIH.

- Enantioselective Synthesis of Alkyl Fluorides via Bioc

- (S)-3-Fluoropropane-1,2-diol suppliers and producers. BuyersGuideChem.

- Navigating the Chiral Pool in the Total Synthesis of Complex Terpene N

- A Guide to the Analysis of Chiral Compounds by GC. Restek.

- Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazoles. Organic Letters.

- Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuter

- Hydrolytic kinetic resolution of the enantiomers of the structural isomers trans-1-phenylpropene oxide and (2,3-epoxypropyl)benzene by yeast epoxide hydrolase.

- Asymmetric Fluorination Reactions promoted by Chiral Hydrogen Bonding‐based Organocatalysts.

- Synthesis and Applications of Selected Fluorine-Containing Fluorophores. MDPI.

- Asymmetric synthesis. SlideShare.

- Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using Zinc Carbenoids.

- Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI.

- Synthesis of (S)-(+)-glycidyl tosylate from (R)-(-)-3-choro-1, 2-propanediol.

- Sharpless asymmetric dihydroxyl

- Design, Synthesis and Antiplasmodial Activities of a Library of Fluorine-Based 3-Benzylmenadiones. MDPI.

- Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterated 3-chloropropane-1,2-diol as internal standard.

- Novel approaches to analysis of 3-chloropropane-1,2-diol esters in vegetable oils. PubMed.

- Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor.

- An efficient protocol for Sharpless-style racemic dihydroxyl

- TRIAZOL-1-YL)PROPANE-1,2-DIOL: SYNTHESIS AND THEIR TRANSFORMATION TO BIOACTIVE C. Rasayan Journal of Chemistry.

- Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. MDPI.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.

- Sharpless Asymmetric Dihydroxyl

- SELECTIVE CHLORINATION OF GLYCEROL TO 3-CHLORO-1,2-PROPANEDIOL CATALYZED BY BRØNSTED ACIDIC IONIC LIQUIDS. SciELO.

- Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers.

- Synthesis and in vitro antiviral activities of 3'-fluoro (or chloro)

- Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity. ScienceDirect.

- Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Encyclopedia.pub.

- Expanding organofluorine chemical space: the design of chiral fluorinated isosteres enabled by I(i)/I(iii)

- Preparation method of 3-amino-1,2-propanediol.

- Recent Advances in Separation and Analysis of Chiral Compounds.

- The Demand for Chiral Building Blocks: Focusing on (S)-(+)-3-Chloro-1,2-propanediol. BOC Sciences.

Sources

- 1. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity [html.rhhz.net]

- 5. researchgate.net [researchgate.net]

- 6. Expanding organofluorine chemical space: the design of chiral fluorinated isosteres enabled by I(i)/I(iii) catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. researchgate.net [researchgate.net]

- 12. gcms.cz [gcms.cz]

- 13. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and in vitro antiviral activities of 3'-fluoro (or chloro) and 2',3'-difluoro 2',3'-dideoxynucleoside analogs against hepatitis B and C viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. US20070032684A1 - Process for producing fluorine-containing diol and its derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to the Discovery and History of Fluorinated Propanediols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into organic molecules has profoundly impacted the fields of medicinal chemistry, materials science, and agrochemicals. Fluorinated propanediols, a class of compounds featuring one or more fluorine atoms on a three-carbon diol backbone, represent a significant area of this advancement. This technical guide provides a comprehensive overview of the discovery and historical development of these valuable molecules. It traces the origins from the early days of organofluorine chemistry to the evolution of sophisticated synthetic methodologies. Key milestones, pioneering scientists, and the development of industrial-scale production are discussed, offering researchers and drug development professionals a thorough understanding of the scientific lineage and technical underpinnings of this important class of fluorinated compounds.

Introduction: The Dawn of Organofluorine Chemistry and the Quest for Novel Diols

The story of fluorinated propanediols is intrinsically linked to the broader history of organofluorine chemistry. The journey began not with the isolation of elemental fluorine, a notoriously reactive and dangerous element, but with early explorations into the substitution of other halogens with fluoride. One of the earliest milestones was the synthesis of methyl fluoride in 1835 by Dumas and Péligot[1]. However, the field truly began to flourish after Henri Moissan's successful isolation of elemental fluorine in 1886, an achievement that opened the door to more direct and versatile fluorination methods[1].

The early 20th century saw a surge in the development of fluorinating agents, moving away from the hazardous elemental fluorine to more manageable reagents. This period was crucial for laying the groundwork for the synthesis of more complex fluorinated molecules, including alcohols and diols. Propanediols, particularly 1,3-propanediol, were already recognized for their utility as monomers in polymer synthesis and as versatile chemical intermediates[2][3][4][5]. The prospect of combining the unique properties of fluorine—such as high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—with the functional diol scaffold was a tantalizing goal for synthetic chemists. The introduction of fluorine was anticipated to modulate properties like acidity, lipophilicity, metabolic stability, and thermal stability, making fluorinated propanediols highly desirable for a range of applications.

The Emergence of Fluorinated Propanediols: A Historical Timeline

While a precise date for the very first synthesis of a fluorinated propanediol is not readily apparent in early literature, their development can be traced through the broader advancements in fluorination chemistry. The initial syntheses were likely challenging, given the reactivity of early fluorinating agents and the need for selective fluorination in the presence of hydroxyl groups.

Early Synthetic Approaches: Taming the Reactivity of Fluorine

The mid-20th century saw the development of more controlled fluorination methods, which were essential for the synthesis of functionalized molecules like fluorinated propanediols. Early methods for producing fluorocarbons often involved harsh conditions and lacked selectivity[1]. The development of reagents like antimony trifluoride and mercuric fluoride allowed for halogen exchange (Halex) reactions, providing a milder route to introduce fluorine.

The synthesis of monofluorinated propanediols likely preceded that of their difluorinated counterparts due to the increased complexity of introducing a second fluorine atom, especially onto the same carbon.

The Rise of Selective Fluorination and the Synthesis of 2,2-Difluoro-1,3-Propanediol

The synthesis of geminal difluoro compounds, such as 2,2-difluoro-1,3-propanediol, presented a significant synthetic hurdle. The development of selective deoxyfluorinating agents was a critical breakthrough. Reagents like diethylaminosulfur trifluoride (DAST), developed in the 1970s, provided a more controlled way to convert carbonyl groups to difluoromethylene groups.

A common modern synthetic route to 2,2-difluoro-1,3-propanediol (CAS: 428-63-7) involves the fluorination of a precursor containing a carbonyl group at the 2-position, followed by reduction[6]. While specific industrial synthesis routes are often proprietary, academic research has explored various pathways[6].

Evolution of Synthetic Methodologies

The journey from early, often hazardous, fluorination methods to the sophisticated techniques available today has been marked by a continuous drive for greater selectivity, efficiency, and safety.

From Halogen Exchange to Deoxyfluorination

The foundational methods for introducing fluorine into organic molecules have evolved significantly:

-

Halogen Exchange (Halex) Reactions: Early methods often relied on the replacement of other halogens (typically chlorine or bromine) with fluorine using metal fluorides. While effective for some substrates, these reactions often required harsh conditions and were not always suitable for complex molecules with sensitive functional groups.

-

Deoxyfluorination: The development of reagents capable of converting hydroxyl and carbonyl groups directly to C-F bonds was a major advancement. This allowed for the synthesis of fluorinated compounds from readily available oxygenated precursors.

Modern Fluorinating Reagents

The contemporary synthetic chemist has a diverse toolkit of fluorinating agents at their disposal, each with its own advantages in terms of reactivity, selectivity, and handling:

| Reagent Class | Examples | Key Features |

| Nucleophilic Fluorinating Agents | Potassium fluoride (KF), Cesium fluoride (CsF) | Readily available and inexpensive, but often require harsh reaction conditions and have limited solubility. |

| Electrophilic Fluorinating Agents | Selectfluor® (F-TEDA-BF4), N-Fluorobenzenesulfonimide (NFSI) | Offer milder reaction conditions and greater functional group tolerance. Widely used in modern synthetic chemistry. |

| Deoxyfluorinating Agents | Diethylaminosulfur trifluoride (DAST), Deoxo-Fluor®, PyFluor | Specifically designed for the conversion of alcohols and carbonyls to fluorides and difluorides, respectively. |

The development of these modern reagents has been instrumental in making the synthesis of complex fluorinated molecules, including various isomers of fluorinated propanediols, more accessible and efficient.

Biocatalytic Approaches: A Greener Future

More recently, the field has seen the emergence of biocatalytic methods for the synthesis of fluorinated compounds. While still a developing area, the use of enzymes to catalyze fluorination reactions offers the potential for highly selective and environmentally friendly synthetic routes[7][8]. The biocatalytic synthesis of chiral fluorinated propanediols is an area of active research, with the potential to provide enantiomerically pure building blocks for the pharmaceutical industry[9].

Key Compounds and Their Properties

The position and number of fluorine atoms on the propanediol backbone significantly influence the compound's physical and chemical properties.

Monofluorinated Propanediols

-

2-Fluoro-1,3-propanediol: The fluorine atom at the central carbon atom significantly impacts the acidity of the hydroxyl protons.

-

3-Fluoro-1,2-propanediol: This isomer has a primary fluorine substitution and exists as a chiral molecule. The synthesis of enantiomerically pure forms is of particular interest for pharmaceutical applications.

Difluorinated Propanediols

-

2,2-Difluoro-1,3-propanediol: This is arguably the most commercially significant fluorinated propanediol. The geminal difluoro group imparts unique electronic properties and conformational constraints. It is a key building block in the synthesis of pharmaceuticals and advanced materials[6].

Industrial Production and Applications

While the initial synthesis of fluorinated propanediols was likely on a laboratory scale, the unique properties of these compounds quickly led to interest in their industrial production. The development of the non-fluorinated parent compound, 1,3-propanediol, saw significant industrial investment, with major chemical companies like Shell and Degussa developing large-scale production processes[2]. DuPont and Tate & Lyle later pioneered a bio-based route from glucose[5].

The industrial-scale synthesis of fluorinated propanediols, particularly 2,2-difluoro-1,3-propanediol, is more specialized. The demand is driven by the high value of the end products in the pharmaceutical and specialty polymer industries.

The applications of fluorinated propanediols are diverse and continue to expand:

-

Pharmaceuticals: The introduction of fluorine can enhance a drug's metabolic stability, bioavailability, and binding affinity. Fluorinated propanediols serve as key chiral building blocks for the synthesis of complex active pharmaceutical ingredients (APIs).

-

Polymers and Materials Science: Fluorinated diols are used as monomers to create specialty polymers with enhanced thermal stability, chemical resistance, and low surface energy. Fluorinated polyurethanes, for example, exhibit excellent durability and are used in high-performance coatings[10][11].

-

Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorine can improve the efficacy and metabolic profile of pesticides and herbicides.

Experimental Workflows and Methodologies

The following provides a generalized, conceptual workflow for the synthesis of a fluorinated propanediol, illustrating the key steps and considerations.

Generalized Synthetic Workflow for 2,2-Difluoro-1,3-propanediol

This workflow conceptualizes a common laboratory-scale synthesis.

Caption: A conceptual workflow for the synthesis of 2,2-Difluoro-1,3-propanediol.

Step-by-Step Methodology (Conceptual):

-

Fluorination of the Active Methylene Group:

-

To a solution of a suitable starting material, such as diethyl malonate, in an appropriate solvent (e.g., acetonitrile), an electrophilic fluorinating agent (e.g., Selectfluor®) is added portion-wise at a controlled temperature.

-

The reaction is monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Upon completion, the reaction mixture is worked up to isolate the crude diethyl 2,2-difluoromalonate.

-

-

Reduction of the Ester Groups:

-

The crude difluorinated intermediate is dissolved in a dry, inert solvent (e.g., tetrahydrofuran) and cooled in an ice bath.

-

A reducing agent, such as lithium aluminum hydride (LiAlH4), is added carefully in portions.

-

The reaction is stirred until the reduction is complete, as indicated by TLC or other analytical methods.

-

The reaction is quenched cautiously with water and/or an acidic solution.

-

-

Purification:

-

The crude 2,2-difluoro-1,3-propanediol is extracted from the aqueous layer with an organic solvent.

-

The combined organic layers are dried and concentrated.

-

The final product is purified using a suitable technique, such as column chromatography or distillation, to yield the pure 2,2-difluoro-1,3-propanediol.

-

Conclusion and Future Outlook

The discovery and development of fluorinated propanediols represent a significant chapter in the history of organofluorine chemistry. From their conceptualization as valuable fluorinated building blocks to the development of sophisticated and selective synthetic methods, these compounds have become indispensable in modern drug discovery and materials science. The historical progression from harsh, non-selective fluorination techniques to the array of modern reagents and even biocatalytic methods highlights the ingenuity and perseverance of chemists in this field.

Looking ahead, the demand for novel fluorinated molecules is only expected to grow. The development of more sustainable and efficient synthetic routes, including advancements in biocatalysis and flow chemistry, will be crucial. Furthermore, a deeper understanding of the structure-property relationships of different fluorinated propanediol isomers will continue to drive their application in the design of next-generation pharmaceuticals, polymers, and other advanced materials. The legacy of the early pioneers in fluorine chemistry continues to inspire new innovations, ensuring that fluorinated propanediols will remain at the forefront of chemical research and development for years to come.

References

-

Progress in 1,3-propanediol biosynthesis. (2024). PMC. [Link]

-

Overview on the history of organofluorine chemistry from the viewpoint of material industry. (n.d.). J-STAGE. [Link]

-

SELECTIVE CHLORINATION OF GLYCEROL TO 3-CHLORO-1,2-PROPANEDIOL CATALYZED BY BRØNSTED ACIDIC IONIC LIQUIDS. (n.d.). SciELO. [Link]

-

Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. (2024). MDPI. [Link]

-

Synthetic Methods for the Preparation of 1,3‐Propanediol | Request PDF. (2021). ResearchGate. [Link]

-

Exploring the Synthesis of 2,2-Difluoro-1,3-Propanediol: A Fine Chemical Perspective. (2024). Medium. [Link]

-

Production of 1,3-propanediol from glycerol via fermentation by Saccharomyces cerevisiae. (n.d.). SpringerLink. [Link]

-

1,3-Propanediol. (n.d.). Wikipedia. [Link]

-

Organocatalytic asymmetric synthesis of chiral fluorinated quaternary carbon containing β-ketoesters. (2012). Royal Society of Chemistry. [Link]

- Synthesis of fluorinated olefins from fluorinated alcohols. (2013).

-

Fluorinated alcohols: A Magic Medium for the Synthesis of Heterocyclic Compounds | Request PDF. (2018). ResearchGate. [Link]

-

Biocatalytic Synthesis of Fluorinated Polyesters. (n.d.). ACS Publications. [Link]

- Preparation method of 3-chloro-1,2-propanediol. (n.d.).

-

Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. (n.d.). MDPI. [Link]

-

Chemical industry - Fluorine, Synthesis, Reactions. (n.d.). Britannica. [Link]

-

Enantioselective Synthesis of Alkyl Fluorides via Biocatalytic Reduction. (2022). ChemRxiv. [Link]

-

Asymmetric Synthesis of Fluorine-containing Compounds Using Organocatalysts. (n.d.). CHIMIA. [Link]

-

Method for the preparation of fluoropolymer powdered materials. (n.d.). PubChem. [Link]

-

Synthesis and characterization of castor oil-based polyols with fluorine-containing pendant groups. (n.d.). Taylor & Francis Online. [Link]

-

Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis | Request PDF. (2019). ResearchGate. [Link]

-

Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes | Request PDF. (2020). ResearchGate. [Link]

- Preparation of iodo fluorocarbons. (1962).

-

Asymmetric Fluorination Reactions promoted by Chiral Hydrogen Bonding‐based Organocatalysts | Request PDF. (2015). ResearchGate. [Link]

-

(PDF) Eco-friendly and highly efficient multigram synthesis of 3-chloro-1,2-propanediol using sonochemistry. (2016). ResearchGate. [Link]

-

ADVANCES IN FLUORINE CHEMISTRY. (n.d.). Minnesota Attorney General's Office. [Link]

- Process for the preparation of fluoroketones. (1995).

-

Preparation method of 3-amino-1,2-propanediol. (2015). WIPO Patentscope. [Link]

-

Fluoroelastomers: synthesis, properties and applications. (n.d.). ScienceDirect. [Link]

-

Unveiling the molecular basis of selective fluorination of SAM-dependent fluorinases. (2023). Royal Society of Chemistry. [Link]

-

Enzymatic synthesis of fluorinated compounds. (2021). PMC. [Link]

-

Polyol Synthesis: A Versatile Wet-Chemistry Route for the Design and Production of Functional Inorganic Nanoparticles. (n.d.). MDPI. [Link]

-

A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. (2016). Royal Society of Chemistry. [Link]

Sources

- 1. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress in 1,3-propanediol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Production of 1,3-propanediol from glycerol via fermentation by Saccharomyces cerevisiae - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 1,3-Propanediol - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. Unveiling the molecular basis of selective fluorination of SAM-dependent fluorinases - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

(R)-3-Fluoropropane-1,2-diol as a chiral building block

An In-Depth Technical Guide to (R)-3-Fluoropropane-1,2-diol as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[1] Chiral building blocks, in parallel, provide the essential stereochemical control required for selective interaction with biological targets.[2] This guide focuses on the intersection of these two critical areas: the synthesis and application of (R)-3-Fluoropropane-1,2-diol, a versatile three-carbon synthon that introduces both a fluorine atom and a defined stereocenter. We will explore its synthesis via asymmetric methodologies, its characterization, and its potential applications in the development of novel therapeutics, providing a technical framework for its utilization in drug discovery programs.

The Strategic Advantage of Fluorinated Chiral Building Blocks

The introduction of fluorine into a molecule can profoundly alter its biological properties. The high electronegativity and small size of the fluorine atom can modulate the pKa of nearby functional groups, influence molecular conformation, and block sites of metabolic oxidation.[1] These modifications can lead to improved potency, selectivity, and oral bioavailability.[3] When these benefits are combined with the stereochemical precision of a chiral building block, chemists gain the ability to craft highly specific and effective drug candidates. (R)-3-Fluoropropane-1,2-diol is an exemplar of such a building block, offering a synthetically accessible handle to introduce a stereodefined fluoromethyl group adjacent to a diol functionality, a common motif in biologically active molecules.

Synthesis of Enantiopure (R)-3-Fluoropropane-1,2-diol

The most direct and efficient strategies for the synthesis of (R)-3-Fluoropropane-1,2-diol involve the enantioselective ring-opening of a prochiral epoxide or the use of a chiral starting material like (R)-glycidol.

Proposed Primary Synthetic Route: Asymmetric Ring-Opening of Epichlorohydrin

A highly effective method for the enantioselective synthesis of β-fluoroalcohols involves the catalytic nucleophilic fluorination of epoxides.[4] Drawing from established methodologies, a plausible and robust synthesis of (R)-3-Fluoropropane-1,2-diol can be achieved through a two-step process starting from epichlorohydrin. The first step is an enantioselective ring-opening with a fluoride source, followed by hydrolysis of the resulting chlorohydrin. A cooperative dual-catalyst system, employing a chiral amine and a chiral Lewis acid, has been shown to be effective for the desymmetrization of epoxides with high enantioselectivity.[4][5]

The causality behind this experimental design lies in the synergistic action of the two catalysts. The chiral Lewis acid activates the epoxide towards nucleophilic attack, while the chiral amine delivers the fluoride anion in a stereocontrolled manner. Benzoyl fluoride is a preferred latent source of fluoride, as it allows for mild reaction conditions.[4]

Step 1: Synthesis of (R)-1-Chloro-3-fluoropropan-2-ol

-

To a solution of the chiral amine catalyst (e.g., a chiral aminourea derivative) and a chiral Lewis acid (e.g., a chiral chromium or cobalt complex) in a suitable aprotic solvent (e.g., toluene or MTBE) at room temperature, add epichlorohydrin.

-

Add benzoyl fluoride as the fluoride source.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford (R)-1-chloro-3-fluoropropan-2-ol.

Step 2: Hydrolysis to (R)-3-Fluoropropane-1,2-diol

-

Dissolve the (R)-1-chloro-3-fluoropropan-2-ol in a mixture of a suitable solvent (e.g., dioxane or THF) and water.

-

Add a base (e.g., sodium hydroxide or potassium carbonate) and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (R)-3-Fluoropropane-1,2-diol.

Alternative Synthetic Route: Ring-Opening of (R)-Glycidol

An alternative and conceptually straightforward approach is the direct ring-opening of enantiopure (R)-glycidol with a fluoride source. Glycidol is a versatile chiral building block used in the synthesis of various diols.[2][6] The reaction is typically carried out in the presence of a Lewis acid or a base to activate the epoxide ring.

Caption: Synthetic strategies for (R)-3-Fluoropropane-1,2-diol.

Characterization and Physicochemical Properties

The successful synthesis of (R)-3-Fluoropropane-1,2-diol requires thorough characterization to confirm its structure and enantiopurity.

| Technique | Expected Observations |

| ¹H NMR | The spectrum is expected to show complex multiplets for the diastereotopic protons of the CH₂F and CH₂OH groups, and a multiplet for the CHOH proton. The coupling of protons to the adjacent fluorine atom (²JHF and ³JHF) will result in characteristic splitting patterns. |

| ¹³C NMR | Three distinct carbon signals are expected. The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant (¹JCF), which is a definitive indicator of fluorination. |

| ¹⁹F NMR | A single resonance, likely a triplet of doublets due to coupling with the adjacent protons, is expected. |

| Mass Spectrometry (MS) | The mass spectrum (e.g., ESI-MS) should show the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of the compound. |

| Chiral HPLC/GC | Analysis on a chiral stationary phase is crucial to determine the enantiomeric excess (ee) of the final product. |

| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the diol, and a C-F stretching band around 1000-1100 cm⁻¹. |

Note: The exact chemical shifts and coupling constants would need to be determined experimentally, but predictions can be made based on analogs such as (S)-(+)-1,2-propanediol[7] and (R)-3-chloropropane-1,2-diol.[8]

Applications in Medicinal Chemistry and Drug Design

(R)-3-Fluoropropane-1,2-diol is a valuable building block for introducing a fluorinated stereocenter into a wide range of molecular scaffolds. Its bifunctional nature (a primary and a secondary alcohol) allows for selective protection and further elaboration.

Bioisosteric Replacement and Metabolic Blocking

The fluoromethyl group can serve as a bioisostere for a hydroxymethyl or a methyl group, while offering improved metabolic stability. The strong C-F bond is resistant to cleavage by metabolic enzymes, which can prevent the formation of unwanted metabolites and prolong the half-life of a drug.[1]

Synthesis of Fluorinated Analogs of Bioactive Molecules

This building block can be used to synthesize fluorinated versions of known pharmacophores. For instance, it can be incorporated into analogs of aminopropanols and aminopropanediols, which have shown promise as antimalarial and immunosuppressive agents.[9][10] The introduction of fluorine can modulate the lipophilicity and cell permeability of these compounds, potentially improving their efficacy and pharmacokinetic properties.[3]

Caption: Role as a versatile synthon in drug discovery workflows.

Conclusion

(R)-3-Fluoropropane-1,2-diol represents a powerful and versatile chiral building block for modern drug discovery. Its strategic use allows for the introduction of a stereodefined fluoromethyl group, enabling chemists to fine-tune the properties of drug candidates to achieve enhanced potency, selectivity, and metabolic stability. The synthetic routes, drawing from established principles of asymmetric catalysis and chiral pool synthesis, are accessible and scalable. As the demand for more sophisticated and effective therapeutics continues to grow, the application of such precisely engineered building blocks will undoubtedly play a pivotal role in the future of medicinal chemistry.

References

-

Yang, Y. X., Wang, W. L., Wumaier, A., Sheng, R. L., Zhang, X. T., & Zhang, T. Y. (2011). Practical and efficient utilisation of (R)-3-chloro-1,2-propanediol in synthesis of L-carnitine. Journal of Chemical Research, 35(6), 371. Available at: [Link]

- CN102229523B - Preparation method of 3-chloro-1,2-propanediol. (n.d.). Google Patents.

-

Synthesis and characterization of 3-amino-1, 2-propanediol. (2025). ResearchGate. Available at: [Link]

- US7459572B2 - Process for the preparation of glycidyl derivatives. (n.d.). Google Patents.

-

Synthesis and evaluation of antimalarial activity of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles. (2011). PMC. Available at: [Link]

-

3-(1,2,4-TRIAZOL-1-YL)PROPANE-1,2-DIOL: SYNTHESIS AND THEIR TRANSFORMATION TO BIOACTIVE C. (n.d.). Rasayan Journal of Chemistry. Available at: [Link]

-

Toxicological assessment of 3-chloropropane-1,2-diol and glycidol fatty acid esters in food. (n.d.). PubMed. Available at: [Link]

-

Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System. (2010). The Doyle Group. Available at: [Link]

-

Synthesis of 3-alkoxypropan-1,2-diols from glycidol: experimental and theoretical studies for the optimization of the synthesis of glycerol derived solvents. (n.d.). Green Chemistry (RSC Publishing). Available at: [Link]

-

Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity. (2024). Research and Reviews. Available at: [Link]

-

Novel and Stereospecific Synthesis of (2S)-3-(2,4,5-Trifluorophenyl)propane-1,2-diol from D-Mannitol. (2025). ResearchGate. Available at: [Link]

- US4313008A - Synthesis of S-3-chloro-1,2-propanediol. (n.d.). Google Patents.

-

Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

2-[18F]Fluoroethanol and 3-[18F]fluoropropanol: Facile preparation, biodistribution in mice, and their application as nucleophiles in the synthesis of [18F]fluoroalkyl aryl ester and ether PET tracers. (2025). ResearchGate. Available at: [Link]

-

Enantioselective ring opening of epoxides by fluoride anion promoted by a cooperative dual-catalyst system. (2010). PubMed. Available at: [Link]

- CN109867587B - Preparation method of 3-chloro-1,2-propanediol. (n.d.). Google Patents.

-

Process for preparing 3-chloro-1, 2-propanediol. (n.d.). European Patent Office. Available at: [Link]

-

Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols. (n.d.). PubMed. Available at: [Link]

-

(R)-3-Chloro-1,2-propanediol | C3H7ClO2 | MD Topology | NMR. (n.d.). ATB. Available at: [Link]

-

Design, Synthesis and Antiplasmodial Activities of a Library of Fluorine-Based 3-Benzylmenadiones. (n.d.). MDPI. Available at: [Link]

-

Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. (2024). Beilstein Journals. Available at: [Link]

-

Synthesis of Sensitive RNAs Using Fluoride-Cleavable Groups as Linkers and Amino-Group Protection. (2025). Digital Commons @ Michigan Tech. Available at: [Link]

-

Fluoroorganic Chemistry. (n.d.). Ramachandran Research Group - Purdue University. Available at: [Link]

-

Enhancing hydrophobicity and catalytic activity of nano-Sn-Beta for alcohol ring opening of epoxides through post-synthesis fluoride treatment. (n.d.). ScienceDirect. Available at: [Link]

-

1,2-Difluoropropane-1,2-diol | C3H6F2O2 | CID 146624456. (n.d.). PubChem. Available at: [Link]

-

3-Chloro-1,2-propanediol | C3H7ClO2 | CID 7290. (n.d.). PubChem. Available at: [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. Synthesis of 3-alkoxypropan-1,2-diols from glycidol: experimental and theoretical studies for the optimization of the synthesis of glycerol derived solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Enantioselective ring opening of epoxides by fluoride anion promoted by a cooperative dual-catalyst system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. (S)-(+)-1,2-Propanediol(4254-15-3) 1H NMR spectrum [chemicalbook.com]

- 8. (R)-3-Chloro-1,2-propanediol | C3H7ClO2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 9. Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Labyrinth of Stability: An In-depth Technical Guide to (R)-3-Fluoropropane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Fluoropropane-1,2-diol, a chiral building block of significant interest in medicinal chemistry and drug development, presents unique challenges in its handling and storage. Its structural features—a primary fluorine substituent and two hydroxyl groups—confer specific reactivity and potential degradation pathways that necessitate a thorough understanding to ensure its integrity and the reproducibility of experimental outcomes. This guide, compiled from a synthesis of available data on analogous compounds and fundamental chemical principles, aims to provide a comprehensive framework for the stable storage and handling of this valuable synthetic intermediate.

Physicochemical Properties: A Foundation for Stability Assessment

While specific experimental data for (R)-3-Fluoropropane-1,2-diol is limited, we can infer its key physicochemical properties from its structure and data available for similar molecules.

Table 1: Estimated Physicochemical Properties of (R)-3-Fluoropropane-1,2-diol

| Property | Estimated Value/Characteristic | Rationale/Source Analogy |

| Molecular Formula | C₃H₇FO₂ | Based on chemical structure |

| Molecular Weight | 94.09 g/mol | Calculated from atomic weights |

| Appearance | Colorless to pale yellow liquid | Analogy with 3-Chloropropane-1,2-diol[1] |

| Boiling Point | ~102-103 °C at 13 mmHg | Data for racemic 3-Fluoropropane-1,2-diol from a chemical supplier[2] |

| Solubility | Miscible with water and polar organic solvents | The hydroxyl groups suggest high polarity and hydrogen bonding capacity, similar to other small diols. |

| Hygroscopicity | Expected to be hygroscopic | The presence of two hydroxyl groups makes the molecule likely to absorb moisture from the air, a common characteristic of small polyols. |

The Stability Profile: Understanding Degradation Pathways

Proposed Degradation Mechanisms

The primary modes of degradation for (R)-3-Fluoropropane-1,2-diol are likely to involve its hydroxyl and fluoro- substituents.

-

Oxidation: The primary and secondary alcohol groups are susceptible to oxidation, which can be promoted by oxidizing agents, high temperatures, or exposure to light. This can lead to the formation of corresponding aldehydes, ketones, or carboxylic acids.

-

Dehydration: Under acidic conditions and/or elevated temperatures, diols can undergo dehydration to form unsaturated compounds or cyclic ethers.

-

Reaction with Acids and Bases: Strong acids or bases can catalyze various reactions, including ether formation or rearrangement. The fluorine atom is generally stable but can be susceptible to nucleophilic substitution under harsh conditions.

Below is a diagram illustrating a hypothetical degradation pathway under oxidative stress.

Caption: Hypothetical oxidative degradation of (R)-3-Fluoropropane-1,2-diol.

Recommended Storage and Handling: A Practical Framework

Based on the inferred properties and potential instabilities, the following storage and handling procedures are recommended to maintain the quality of (R)-3-Fluoropropane-1,2-diol.

Storage Conditions

-

Temperature: Long-term storage at 2-8°C is recommended.[2] For shorter periods, storage in a cool place is advised.[3] Avoid exposure to high temperatures to minimize the risk of thermal degradation.

-

Atmosphere: Store under an inert atmosphere, such as nitrogen or argon. This is particularly important to prevent oxidation.

-